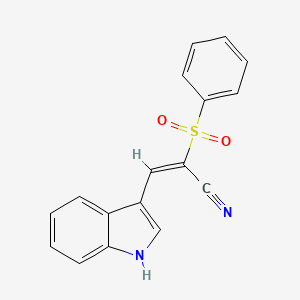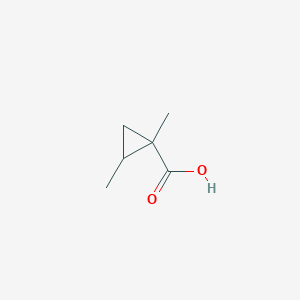![molecular formula C10H11Cl2NO2 B7900288 [(2,5-Dichloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B7900288.png)
[(2,5-Dichloro-benzyl)-methyl-amino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,5-Dichloro-benzyl)-methyl-amino]-acetic acid is an organic compound characterized by the presence of a benzyl group substituted with two chlorine atoms at the 2 and 5 positions, a methylamino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2,5-dichlorobenzyl chloride, methylamine, and glycine.
Step 1: The 2,5-dichlorobenzyl chloride is reacted with methylamine in the presence of a base such as sodium hydroxide to form [(2,5-dichlorobenzyl)-methyl-amino] intermediate.
Step 2: The intermediate is then reacted with glycine under acidic conditions to yield [(2,5-Dichloro-benzyl)-methyl-amino]-acetic acid.
Industrial Production Methods
In an industrial setting, the synthesis may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(2,5-Dichloro-benzyl)-methyl-amino]-acetic acid can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the chlorinated benzyl group, potentially leading to dechlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
[(2,5-Dichloro-benzyl)-methyl-amino]-acetic acid is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of chlorinated benzyl derivatives on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar structures.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to enhance its biological activity and selectivity.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism by which [(2,5-Dichloro-benzyl)-methyl-amino]-acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the amino group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [(2,4-Dichloro-benzyl)-methyl-amino]-acetic acid
- [(3,5-Dichloro-benzyl)-methyl-amino]-acetic acid
- [(2,5-Dichloro-benzyl)-ethyl-amino]-acetic acid
Uniqueness
[(2,5-Dichloro-benzyl)-methyl-amino]-acetic acid is unique due to the specific positioning of chlorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The methylamino group also contributes to its distinct properties compared to similar compounds with different substituents or substitution patterns.
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)methyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-13(6-10(14)15)5-7-4-8(11)2-3-9(7)12/h2-4H,5-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCFEBMADOJMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)Cl)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-Aza-spiro[4.5]decan-9-one hydrochloride](/img/structure/B7900271.png)



